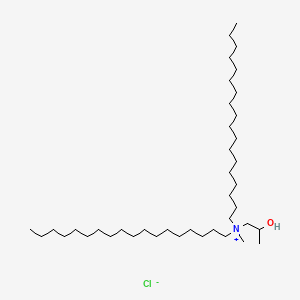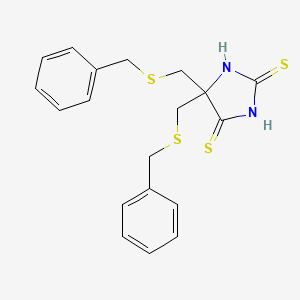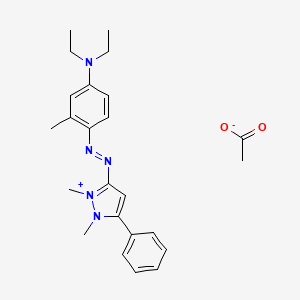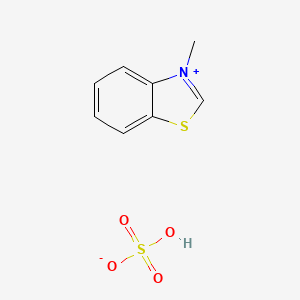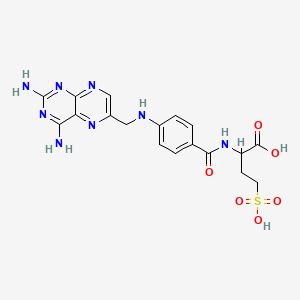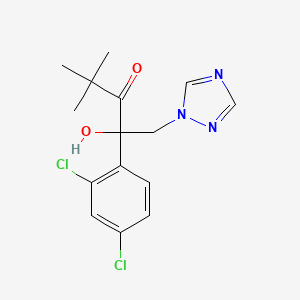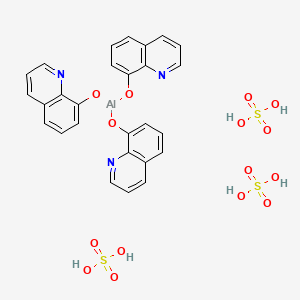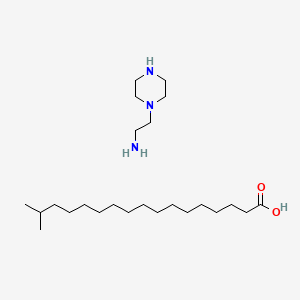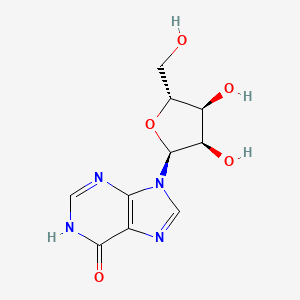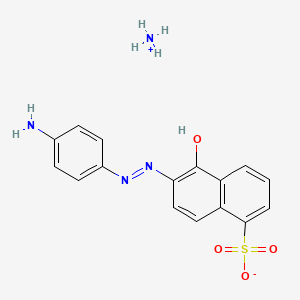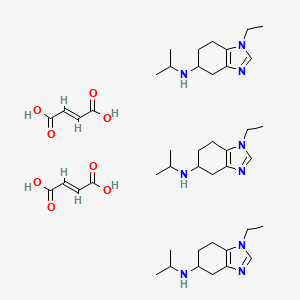
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound consists of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid component, followed by the synthesis of the tetrahydrobenzimidazole derivative. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butenedioic acid derivatives: These compounds share the butenedioic acid moiety and exhibit similar chemical properties.
Tetrahydrobenzimidazole derivatives: Compounds with this structure have similar biological activities and applications.
Uniqueness
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
96224-05-4 |
|---|---|
Molekularformel |
C44H71N9O8 |
Molekulargewicht |
854.1 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-ethyl-N-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-5-amine |
InChI |
InChI=1S/3C12H21N3.2C4H4O4/c3*1-4-15-8-13-11-7-10(14-9(2)3)5-6-12(11)15;2*5-3(6)1-2-4(7)8/h3*8-10,14H,4-7H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;;;2*2-1+ |
InChI-Schlüssel |
NKGWHXQTZMIUJG-LFGUXHRESA-N |
Isomerische SMILES |
CCN1C2=C(N=C1)CC(CC2)NC(C)C.CCN1C2=C(N=C1)CC(CC2)NC(C)C.CCN1C2=C(N=C1)CC(CC2)NC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN1C=NC2=C1CCC(C2)NC(C)C.CCN1C=NC2=C1CCC(C2)NC(C)C.CCN1C=NC2=C1CCC(C2)NC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



